5-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
5-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-8-3-1-2-7(6-8)9-4-5-10(13-9)11(14)15/h1-6,13H,(H,14,15) |
InChI Key |
KNEAXJMXRYYVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves constructing the pyrrole ring with the 3-bromophenyl substituent already installed or introduced via a substitution reaction on a preformed pyrrole scaffold. Two main approaches are documented:
Paal-Knorr Pyrrole Synthesis: Condensation of 1,4-dicarbonyl compounds with amines or ammonia to form pyrroles, where the 3-bromophenyl group can be introduced through the corresponding 1,4-diketone or by using 3-bromophenyl-substituted precursors.
Hantzsch Pyrrole Synthesis: Reaction of α-bromoketones with β-ketoesters and amines under acidic or basic conditions to form substituted pyrroles.
Continuous Flow One-Step Synthesis
A significant advancement in pyrrole synthesis is the development of a one-step continuous flow synthesis method, as reported in the synthesis of substituted pyrrole-3-carboxylic acids. This method involves the reaction of tert-butyl acetoacetates, amines, and 2-bromoketones in a microreactor, where the generated hydrobromic acid facilitates in situ saponification of tert-butyl esters to yield the corresponding carboxylic acids in a single step.
Although this method was demonstrated for pyrrole-3-carboxylic acids, its principles can be adapted for this compound by selecting appropriate brominated aryl ketones and amines.
Higher yields (up to 65%) compared to batch methods (40%).
Scalability demonstrated by producing 850 mg in 2.5 hours.
Capability to introduce diverse substituents by varying amines.
| Parameter | Typical Value/Condition |
|---|---|
| Reactor type | Microreactor continuous flow system |
| Starting materials | tert-butyl acetoacetate, 3-bromophenyl α-bromoketone, amine |
| Temperature | Optimized per substrate, typically 80–120 °C |
| Reaction time | Few minutes to hours depending on flow rate |
| Solvent | Usually polar aprotic solvents or neat conditions |
| By-product handling | HBr generated used for ester saponification |
Batch Synthesis via Acid-Catalyzed Cyclization
Traditional batch synthesis involves multi-step reactions starting from 3-bromobenzaldehyde or 3-bromophenylacetic acid derivatives. The process includes:
Formation of α-bromo ketones from 3-bromophenyl precursors.
Condensation with β-ketoesters or amines to form substituted pyrroles.
Acid-catalyzed cyclization and hydrolysis to yield the carboxylic acid.
Purification is achieved by acidification to pH ~3 to precipitate the product, followed by ethanol extraction and column chromatography.
Yield: Typically moderate, around 18–40%, depending on optimization.
Detailed Preparation Method Example
Stepwise Synthesis Outline
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 3-bromophenyl α-bromoketone | Bromination of 3-bromophenyl ketone with bromine or N-bromosuccinimide (NBS) | 70–85 | Control temperature to avoid overbromination |
| 2 | Condensation with tert-butyl acetoacetate and amine | Continuous flow or batch; acid/base catalysis | 40–65 | Continuous flow improves yield and purity |
| 3 | In situ saponification of tert-butyl ester to acid | HBr generated in reaction; acidification to pH 3 | — | Precipitates product for isolation |
| 4 | Purification | Ethanol extraction, column chromatography | — | Removes by-products and unreacted materials |
Spectroscopic Characterization
Proton Nuclear Magnetic Resonance (¹H-NMR): Signals for pyrrole protons, carboxylic acid proton (broad singlet ~12.7 ppm), and aromatic protons of the 3-bromophenyl substituent.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR): Signals corresponding to carboxylic acid carbon (~160–165 ppm), pyrrole carbons, and aromatic carbons.
Fourier-Transform Infrared Spectroscopy (FT-IR): Characteristic peaks include C=O stretch near 1670 cm⁻¹ and N–H bending around 1550 cm⁻¹.
Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of this compound.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) | Scalability |
|---|---|---|---|---|
| Continuous Flow One-Step | High yield, rapid, scalable, efficient | Requires specialized equipment | 60–65 | High |
| Batch Multi-Step Synthesis | Established, flexible for modifications | Lower yield, longer reaction times | 18–40 | Moderate |
| Acid-Catalyzed Hydrolysis | Simple work-up, accessible reagents | Side reactions, purification needed | ~18 | Moderate |
Research Findings and Optimization Strategies
Reaction Monitoring: Use of ¹H-NMR and High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and minimize by-products such as pyrrole monoamide salts.
Solvent Effects: Polar aprotic solvents improve solubility and reaction rates; solvent choice affects yield and purity.
Temperature Control: Optimizing temperature prevents decomposition and side reactions.
Purification: Acidification to pH 3 effectively precipitates the product; ethanol extraction and column chromatography enhance purity.
Computational Studies: Density Functional Theory (DFT) calculations assist in understanding electronic properties, reaction pathways, and tautomeric equilibria, aiding in reaction condition optimization.
Summary Table of Key Data
| Parameter | Data/Condition | Source/Notes |
|---|---|---|
| Molecular Formula | C11H7BrNO2 | Includes bromophenyl substituent |
| Molecular Weight | Approx. 260 g/mol | Calculated from formula |
| Typical Reaction Temperature | 80–120 °C | Depends on method |
| Typical Reaction Time | Minutes to hours | Continuous flow shorter |
| Yield Range | 18–65% | Higher in continuous flow |
| Purification Techniques | Acidification, ethanol extraction, column chromatography | Standard methods |
| Characterization Techniques | ¹H-NMR, ¹³C-NMR, FT-IR, MS | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: 5-Phenyl-1H-pyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
5-Phenyl-1H-pyrrole-2-carboxylic Acid
- Structure : Lacks bromine; phenyl group at the 5-position.
- Key Differences : The absence of bromine reduces molecular weight (MW: 187.18 vs. ~266.09 for the brominated analogue) and alters electronic effects. The phenyl group provides aromaticity but lacks the electron-withdrawing and steric effects of bromine.
- Implications : Likely less lipophilic and more metabolically stable than brominated derivatives. Used as a scaffold in drug discovery .
6-Bromo-1H-indole-2-carboxylic Acid
- Structure : Indole core (fused benzene-pyrrole ring) with bromine at the 6-position and carboxylic acid at the 2-position.
- Bromine placement differs (6-position vs. 3-bromophenyl in the target compound).
- Implications : Higher molecular weight (MW: 240.03) and altered binding affinity due to extended conjugation .
5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic Acid
- Structure : Bromine at the para position of the phenyl ring (vs. meta in the target compound).
- Key Differences : Para substitution reduces steric hindrance near the pyrrole ring compared to meta substitution. Electronic effects may vary due to differences in bromine’s resonance and inductive effects.
- Safety : Classified with hazard statements H302 (harmful if swallowed) and H315 (skin irritation) .
Functional Group Modifications
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic Acid
- Structure : Hydroxymethyl (-CH2OH) group at the 5-position.
- Key Differences : The polar hydroxymethyl group increases water solubility (logP likely lower than bromophenyl derivatives). This enhances bioavailability but reduces membrane permeability.
- Applications : Useful in designing hydrophilic prodrugs or biocompatible materials .
Methyl 5-Acetamido-1H-pyrrole-2-carboxylate
- Structure : Methyl ester and acetamido groups replace the carboxylic acid and bromophenyl substituents.
- Key Differences: Esterification masks the carboxylic acid’s acidity, altering reactivity (e.g., reduced salt formation).
- Synthesis : Demonstrates versatility in modifying pyrrole derivatives for targeted applications .
Quorum Sensing Inhibition
- 1H-Pyrrole-2-carboxylic Acid: Parent compound shows quorum sensing inhibition (QSI) in Pseudomonas aeruginosa at 1 mg/mL without bactericidal effects (viable count: 1.64×10⁸ CFU/mL vs. control 1.61×10⁸ CFU/mL) .
- 5-(3-Bromophenyl) Derivative: Bromine likely enhances QSI potency by improving target binding via hydrophobic interactions. No direct data available, but structural analogs suggest enhanced activity.
Antimicrobial Activity
Biological Activity
5-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by a unique pyrrole ring structure, which is substituted with a bromophenyl group and a carboxylic acid group. Its chemical formula is with a molecular weight of approximately 266.09 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The structural configuration of this compound contributes significantly to its biological activity. The presence of the bromine atom enhances its reactivity, allowing for interactions with various biological targets. This compound's heterocyclic nature makes it a versatile candidate for further research in therapeutic applications.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that compounds with similar structural motifs have shown varying degrees of activity against bacterial strains, although specific mechanisms of action remain to be fully elucidated .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have indicated that derivatives of pyrrole compounds can exhibit significant cytotoxicity against cancer cell lines. For instance, compounds structurally related to this compound have demonstrated effectiveness against human lung adenocarcinoma (A549) cells, showing reduced cell viability when treated with these compounds .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for developing therapeutic applications. The binding interactions between this compound and biological targets are an area of active research. For example, molecular dynamics simulations have revealed that similar pyrrole compounds exhibit strong nonpolar interactions with key residues in their target proteins, suggesting a potential pathway for their biological activity .
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes the biological activities of several pyrrole derivatives:
Case Studies
Several case studies have highlighted the significance of pyrrole derivatives in therapeutic contexts:
- Anticancer Efficacy : A study investigated the effects of various pyrrole derivatives on A549 cells, demonstrating that modifications to the pyrrole ring can significantly enhance anticancer activity .
- Antimicrobial Properties : Another research effort focused on evaluating the antimicrobial efficacy of similar compounds against drug-resistant bacterial strains, revealing promising results that warrant further exploration .
Q & A
Q. What are the common synthetic routes for preparing 5-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid?
A typical method involves cyclocondensation of appropriate precursors, such as substituted acetoacetate derivatives and arylhydrazines, followed by hydrolysis to yield the carboxylic acid moiety. For example, pyrazole-carboxylic acid derivatives are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with subsequent hydrolysis under basic conditions . Adjustments to substituents (e.g., bromophenyl groups) require careful optimization of reaction stoichiometry and temperature to avoid side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR spectroscopy : Identifies functional groups like carboxylic acid (-COOH, ~1700 cm⁻¹) and pyrrole/pyrazole rings (C-N stretches, ~1500 cm⁻¹) .
- NMR spectroscopy : H-NMR reveals aromatic proton environments (δ 6.5–8.0 ppm for bromophenyl and pyrrole protons), while C-NMR confirms carbonyl carbons (~165–175 ppm) and bromine-substituted aromatic carbons .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions?
The bromine atom at the 3-position of the phenyl group enables Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating diversification of the aryl moiety. For example, palladium-catalyzed coupling with boronic acids can introduce heteroaryl or alkyl groups, though steric hindrance from the pyrrole ring may require bulky ligands (e.g., XPhos) for efficient catalysis .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These studies predict reactivity sites, such as nucleophilic attack at the pyrrole β-position or electrophilic substitution on the bromophenyl ring .
Q. What mechanistic insights exist for the cyclization step in its synthesis?
Cyclocondensation proceeds via enamine intermediate formation between DMF-DMA and acetoacetate, followed by nucleophilic attack by arylhydrazine. Kinetic studies suggest rate-limiting steps depend on solvent polarity (e.g., DMF accelerates imine formation) and temperature control to minimize byproducts like dimerized pyrroles .
Q. How do solubility and stability impact formulation for biological assays?
- Solubility : The carboxylic acid group allows salt formation (e.g., sodium or ammonium salts) in polar solvents (water/DMSO mixtures). However, the bromophenyl group reduces aqueous solubility, necessitating co-solvents like ethanol .
- Stability : Susceptible to decarboxylation under acidic conditions. Storage at neutral pH and low temperatures (-20°C) is recommended to prolong shelf life .
Q. What structure-activity relationships (SARs) are observed in related bromophenyl-pyrrole derivatives?
Substitution at the pyrrole 2-position (carboxylic acid) enhances hydrogen-bonding interactions in enzyme binding pockets, as seen in antifungal studies. The bromine atom’s electronegativity increases lipophilicity, improving membrane permeability in cellular assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
